cis-8-Boc-3,8-diazabicyclo[4.2.0]octane
CAS No.: 370881-00-8
Cat. No.: VC2368155
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370881-00-8 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
| Standard InChI Key | ITVHTQLHEQGQNG-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2 |
| SMILES | CC(C)(C)OC(=O)N1CC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C1CNCC2 |
Introduction
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound featuring two nitrogen atoms within an eight-membered ring system. Its IUPAC name is tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, and it has the molecular formula C₁₁H₂₀N₂O₂. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Synthesis Methods
The synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane typically involves controlled reaction conditions to efficiently obtain the desired compound. Although specific synthesis methods for this compound are not detailed in the available literature, general approaches for similar bicyclic compounds often involve multi-step reactions, including hydrogenation and protection-deprotection strategies.
Biological Activity and Applications
Research indicates that cis-8-Boc-3,8-diazabicyclo[4.2.0]octane may exhibit biological activity by interacting with specific molecular targets. It can act as a ligand in enzyme mechanisms and protein-ligand interactions, potentially influencing biochemical pathways. The exact biological effects depend on the context of its use, and ongoing studies are exploring its therapeutic applications in drug design.
Comparison with Related Compounds
Comparing cis-8-Boc-3,8-diazabicyclo[4.2.0]octane with other related compounds highlights its unique properties and potential applications:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | Boc group at position 3 instead of 8 | Different spatial arrangement affects reactivity |
| trans-8-Boc-3,8-diazabicyclo[4.2.0]octane | Different spatial configuration (trans vs cis) | Alters binding affinity and biological activity |
| tert-butyl cis-3,8-diazabicyclo[4.2.0]octane | Variation in carboxylate group positioning | Impacts solubility and reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume